JH-X-119-01
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-X-119-01 is a highly selective inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1). This compound has shown significant potential in the treatment of various hematological malignancies and autoimmune diseases due to its ability to inhibit IRAK1 with high specificity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH-X-119-01 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
JH-X-119-01 undergoes several types of chemical reactions, including:
Covalent Bond Formation: It forms a covalent bond with IRAK1 at cysteine 302, leading to irreversible inhibition.
Phosphorylation Inhibition: It inhibits the phosphorylation of IRAK1, which is a key post-translational modification required for its activation.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions, such as:
Reagents: Organic solvents like dimethyl sulfoxide (DMSO), various catalysts, and specific inhibitors.
Conditions: Controlled temperature and pH, often under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major product formed from the reaction of this compound with IRAK1 is an irreversibly inhibited IRAK1 enzyme, which leads to the suppression of downstream signaling pathways involved in inflammation and cancer cell proliferation .
Scientific Research Applications
JH-X-119-01 has a wide range of scientific research applications, including:
Mechanism of Action
JH-X-119-01 exerts its effects by selectively inhibiting IRAK1. The compound binds covalently to cysteine 302 on IRAK1, leading to irreversible inhibition. This prevents the phosphorylation and activation of IRAK1, thereby blocking the downstream signaling pathways that promote inflammation and cancer cell survival . The primary molecular targets of this compound are IRAK1 and, to a lesser extent, YSK4 and MEK3 .
Comparison with Similar Compounds
Similar Compounds
Pacritinib: Another potent inhibitor of IRAK1, used in the treatment of hematological malignancies.
JNJ-101: An IRAK1 degrader that provides novel insights into the scaffolding function of IRAK1.
Uniqueness of JH-X-119-01
This compound is unique due to its high selectivity and potency in inhibiting IRAK1. Unlike other inhibitors, it shows minimal off-target effects, making it a valuable tool for studying IRAK1-related pathways and developing targeted therapies .
Properties
IUPAC Name |
N-[4-[[3-(prop-2-enoylamino)benzoyl]amino]phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVPGYMGERDXLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.